1,5-Diazabicyclo[3.2.1]octane
Description
Contextual Significance within Nitrogen-Containing Bicyclic Systems
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, forming the structural core of a vast number of natural products and synthetic drugs. rsc.orgopenmedicinalchemistryjournal.comnih.gov An analysis of FDA-approved medications revealed that approximately 60% of unique small-molecule drugs contain a nitrogen heterocycle. nih.govmdpi.com The prevalence of these structures is attributed to their metabolic stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with enzymes and receptors. nih.gov
Within this broad class, bicyclic nitrogen-containing systems are of particular interest because their conformationally constrained structures offer a precise spatial arrangement of functional groups, which is critical for designing targeted therapeutic agents. The diazabicyclo[3.2.1]octane skeleton, specifically, is found in a variety of biologically active compounds. us.es The development of new synthetic methods, such as cascade reactions, has made scaffolds like 1,5-diazabicyclo[3.2.1]octane more accessible for research, opening avenues to explore their potential in drug development, with studies pointing towards possible antimalarial and antidiabetic applications. eurekalert.org
Overview of Diazabicyclo[3.2.1]octane Isomeric Forms and Their Research Relevance
The diazabicyclo[3.2.1]octane core can exist in several isomeric forms, depending on the placement of the two nitrogen atoms. Each isomer presents a distinct profile of reactivity and biological relevance, leading to diverse research applications.
| Isomer | Research Relevance | Key Findings & Applications | Citations |
| This compound | Core scaffold for novel synthesis and potential therapeutics. | A previously small and hard-to-synthesize class of compounds. eurekalert.org New cascade reactions have improved accessibility. eurekalert.org Investigated for potential antimalarial and antidiabetic activities. eurekalert.org Derivatives are studied as potential β-lactamase inhibitors. etsu.eduetsu.edu | eurekalert.orgetsu.eduetsu.edu |
| 3,8-Diazabicyclo[3.2.1]octane | Widely studied isomer, particularly in neuropharmacology. | Used as a scaffold for potent analgesics analogous to epibatidine (B1211577), targeting nicotinic acetylcholine (B1216132) receptors. researchgate.netnih.gov Serves as a building block for ligands targeting opioid receptors and other central nervous system targets. researchgate.netsmolecule.com | researchgate.netnih.govsmolecule.comcymitquimica.com |
| 2,8-Diazabicyclo[3.2.1]octane | A target in synthetic chemistry and precursor to natural products. | The skeleton is present in various biologically active natural products. us.es Can be synthesized via regioselective rearrangement of azanorbornanic aminyl radicals. us.es | us.es |
| 1,2-Diazabicyclo[3.2.1]octane | An isomer with established synthetic pathways. | A general method for its synthesis, involving the cyclization of 1-aminopiperidine (B145804) carboxylic acids, has been developed. sci-hub.st | sci-hub.st |
This diversity highlights the versatility of the diazabicyclo[3.2.1]octane framework, where a simple change in nitrogen atom positioning can lead to compounds with significantly different biological targets and therapeutic potential. The study of one isomer often informs the synthesis and understanding of others, including their interconversion and relative stability, as seen in the rearrangement of [3.2.1] systems to [2.2.2] systems. acs.orgnih.gov
Historical Trajectory of Research on Diazabicyclo[3.2.1]octane Compounds
Research into diazabicyclo[3.2.1]octane systems dates back several decades, with early work focusing on the synthesis of various isomers.
1961: An early synthesis of the 3,8-diazabicyclo[3.2.1]octane scaffold was reported, laying the groundwork for future derivatives. acs.orgcapes.gov.br
1970s: The synthesis of related structures, such as benzo[b]-1,4-diazabicyclo[3.2.1]octane, was achieved in 1973. acs.org During this period, general synthetic methods for isomers like 1,2-diazabicyclo[3.2.1]octane were also being established. sci-hub.st
1990s: A significant development occurred with the investigation of 3,8-diazabicyclo[3.2.1]octane derivatives as potential analgesics, structurally related to the potent natural alkaloid epibatidine. nih.gov
2017: A notable advancement in the synthesis of the title compound, this compound, was reported. Chemists at RUDN University developed a novel cascade reaction, which provided a new and efficient approach to this class of compounds that had previously been difficult to synthesize. eurekalert.org
Recent Research (2024): Modern studies continue to refine the understanding of these molecules. Recent work has provided detailed mechanistic insights into the 1,3-dipolar cycloaddition reactions used to form 3,8-diazabicyclo[3.2.1]octanes and their subsequent, and sometimes unexpected, rearrangement into the isomeric 2,5-diazabicyclo[2.2.2]octane system. acs.orgnih.gov This ongoing research highlights the complex and dynamic nature of these bicyclic structures.
Structure
2D Structure
3D Structure
Properties
CAS No. |
280-28-4 |
|---|---|
Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1,5-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H12N2/c1-2-7-4-5-8(3-1)6-7/h1-6H2 |
InChI Key |
WYQMORNXPLBZBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCN(C1)C2 |
Origin of Product |
United States |
Mechanistic Investigations of Reactions Involving Diazabicyclo 3.2.1 Octane Systems
Exploration of Isomeric Interconversion Pathways in Diazabicyclo Compounds
The interconversion between different isomeric forms of diazabicyclo compounds, particularly the rearrangement of the [3.2.1] skeleton to other bicyclic systems, is a significant area of mechanistic investigation.
A notable rearrangement is the conversion of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes. This transformation has been observed to occur via a Wagner-Meerwein rearrangement. acs.org Under acidic conditions, protonation of the enamide nitrogen can lead to a carbocation that undergoes a 1,2-alkyl shift, resulting in the more stable [2.2.2] bicyclic system. vulcanchem.com This rearrangement is reversible and can be influenced by steric factors. vulcanchem.com
The formation of tricyclic fused lactone-lactam systems from the reaction of 3-oxidopyraziniums with acrylic acids also involves an initial formation of a diazabicyclo[3.2.1]octane. acs.orgacs.org This cycloadduct can then rearrange to a diazabicyclo[2.2.2]octane intermediate, which subsequently undergoes lactonization to form the final tricyclic product. acs.orgacs.orgresearchgate.net
Computational studies have been crucial in understanding the feasibility and energetics of these isomeric interconversions. For instance, DFT calculations have been used to assess the mechanism of the rearrangement of 3,8-diazabicyclo[3.2.1]octane to 2,5-diazabicyclo[2.2.2]octane. acs.org
Theoretical and Computational Studies of Reaction Mechanisms
Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the intricate details of reaction mechanisms involving diazabicyclo[3.2.1]octane systems. These methods provide insights into transition states, reaction intermediates, and the factors governing selectivity.
DFT calculations have been extensively applied to analyze the reaction pathways in the synthesis and rearrangement of diazabicyclo[3.2.1]octanes. For the 1,3-dipolar cycloaddition of 3-oxidopyraziniums with acrylates, DFT studies at the B3LYP/6-31G(d) level have been used to investigate the stereoisomeric (endo and exo) and regioisomeric pathways. researchgate.net These calculations help in understanding the thermodynamic and kinetic parameters of the reaction, and the results often show good agreement with experimental observations. sciforum.net For instance, computational results have correctly predicted the preference for the exo product in certain cycloadditions due to a lower activation energy barrier. sciforum.net
In the context of the rearrangement of 3,8-diazabicyclo[3.2.1]octanes to 2,5-diazabicyclo[2.2.2]octanes, DFT has been employed to assess the feasibility of the proposed Wagner-Meerwein mechanism. vulcanchem.comacs.org These studies can elucidate the transition state structures and the energy barriers associated with the rearrangement, providing a deeper understanding of the reaction dynamics.
Furthermore, DFT studies have been instrumental in elucidating the domino process involved in the formation of lactone-lactams from the reaction of pyrazinium-3-olates with methyl methacrylate. researchgate.net These calculations have shown a three-step process: a 1,3-dipolar cycloaddition to form the [3.2.1] cycloadduct, a skeletal rearrangement to a [2.2.2] system, and a final Sₙ2 reaction to form the lactone ring. researchgate.net
Computational analysis was also used to study the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazabicyclo[3.2.1]oct-2-ene systems. us.esacs.org These studies helped to establish a mechanistic proposal for this unusual radical rearrangement and to understand the scope of the reaction. us.esacs.org
Computational methods are particularly powerful in predicting and explaining the regioselectivity and stereoselectivity observed in reactions forming diazabicyclo[3.2.1]octane systems.
In the 1,3-dipolar cycloaddition reactions, DFT calculations have been used to analyze the different regioisomeric channels, such as the formation of 2-oxo-3,8-diazabicyclo[3.2.1]octane-6-ester versus the 7-ester products. researchgate.net Reactivity indices derived from these calculations can help interpret the observed regioselectivity. researchgate.net The stereoselectivity (endo vs. exo) is also a key aspect that can be rationalized by comparing the activation energies of the competing pathways. sciforum.net
For the rearrangement of azanorbornanic aminyl radicals, computational studies have been crucial in explaining the exceptional regioselectivity observed experimentally. us.es Calculations showed that the homolytic cleavage of the C3-C4 bond has a significantly lower activation energy than the cleavage of the C2-C3 bond, thus favoring the observed ring expansion. us.es
The influence of substituents on the stereochemical outcome of these reactions can also be modeled. For example, in the cycloaddition of 3-oxidopyraziniums, the presence of a methyl group on the dipolarophile was found to increase the activation energy but decrease the reaction enthalpy in THF. researchgate.net
Catalytic Properties and Applications of Diazabicyclo 3.2.1 Octane Compounds
Role of Diazabicyclo[3.2.1]octane Derivatives as Organocatalysts
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. Diazabicyclo[3.2.1]octane derivatives, with their constrained conformations and basic nitrogen atoms, present potential as effective organocatalysts.
The application of 1,5-diazabicyclo[3.2.1]octane and its derivatives as organocatalysts for substitution reactions is an area with limited documentation in scientific literature. While the related compound, 1,4-diazabicyclo[2.2.2]octane (DABCO), is a well-known catalyst for various reactions, including nucleophilic substitutions, specific examples detailing the catalytic activity of the this compound scaffold in this context are not extensively reported. The structural and electronic properties of the diazabicyclo[3.2.1]octane framework suggest potential for basic and nucleophilic catalysis; however, detailed research findings on its application in catalyzing substitution reactions remain to be fully explored and published.
In contrast to substitution reactions, the role of diazabicyclo[3.2.1]octane derivatives in cycloaddition reactions is more established, particularly in the context of 1,3-dipolar cycloadditions. Research has demonstrated that 3-oxidopyraziniums, which are azomethine ylides, can undergo 1,3-dipolar cycloadditions with various acrylate (B77674) and acrylic acid derivatives to yield 3,8-diazabicyclo[3.2.1]octane structures. nih.govugent.bescribd.comacs.org
These reactions are significant as they allow for the construction of complex bicyclic systems. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate, as well as with methyl crotonate, has been shown to produce the corresponding 3,8-diazabicyclo[3.2.1]octane derivatives in moderate to good yields. nih.govacs.org The reaction proceeds with a high degree of regioselectivity. nih.gov
Interestingly, the formation of these diazabicyclo[3.2.1]octane cycloadducts can sometimes be in competition with the formation of 2,5-diazabicyclo[2.2.2]octane isomers, with the product distribution being influenced by the substituents on the dipolarophile. nih.govugent.be It has been shown that the 2,5-diazabicyclo[2.2.2]octanes can be formed from the [3.2.1] compounds through a Wagner-Meerwein rearrangement. ugent.be Furthermore, when acrylic acids are used as dipolarophiles, the initially formed diazabicyclo[3.2.1]octanes can undergo further transformations to yield novel tricyclic fused lactone-lactam systems. nih.govacs.org
The table below summarizes the results of the 1,3-dipolar cycloaddition of a 3-oxidopyrazinium with various acrylate derivatives, leading to the formation of 3,8-diazabicyclo[3.2.1]octanes. acs.org
Table 1: Synthesis of 3,8-Diazabicyclo[3.2.1]octane Derivatives via 1,3-Dipolar Cycloaddition
| Entry | Dipolarophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Methyl acrylate | 20a | 0.75 | 73 |
| 2 | tert-Butyl acrylate | 20b | 2 | 68 |
| 3 | Methyl crotonate | 20c | 6 | 51 |
Applications in Polymerization Processes
The investigation into the use of this compound and its derivatives as catalysts in polymerization processes is a developing area of research. While some derivatives of the broader bicyclo[3.2.1]octane family have been explored as monomers in polymerization reactions, such as the stereoselective polycondensation of levoglucosenone (B1675106) (a 6,8-dioxabicyclo[3.2.1]octane derivative), the specific role of diazabicyclo[3.2.1]octane compounds as catalysts is not yet well-established in the literature. chemrxiv.org
There is potential for these compounds to act as basic or nucleophilic catalysts in reactions like ring-opening polymerization of lactones or other cyclic monomers. However, detailed studies and research findings that exclusively focus on the catalytic activity of this compound or its direct derivatives in initiating and controlling polymerization reactions are currently limited. Further research is required to fully understand and harness the potential of these compounds in the field of polymer chemistry.
Advanced Research Applications and Derivatization Strategies for 1,5 Diazabicyclo 3.2.1 Octane
Strategic Use as Building Blocks in Complex Molecule Synthesis
Many biologically active natural products contain a related 8-azabicyclo[3.2.1]octane (tropane) core. uni-regensburg.de The diazabicyclo[3.2.1]octane system serves as an excellent bioisostere or analogue of this core, allowing chemists to create novel molecules that mimic the structure and function of these natural products. A notable example is the synthesis of analogues of epibatidine (B1211577), a potent analgesic alkaloid originally isolated from a poison frog. nih.gov By substituting the azabicycloheptane ring of epibatidine with a 3,8-diazabicyclo[3.2.1]octane system, researchers developed compounds with significant analgesic activity and high affinity for nicotinic receptors. nih.gov This approach allows for the exploration of structure-activity relationships and the potential to develop new therapeutic agents with improved properties over the natural product lead.
The diazabicyclo[3.2.1]octane skeleton is a valuable component in the construction of advanced organic architectures. ontosight.airesearchgate.net Its defined stereochemistry and multiple functionalization points make it an ideal starting material for creating diverse molecular libraries. mdpi.com For example, an improved and scalable process for producing substituted 3,8-diazabicyclo[3.2.1]octane scaffolds has been developed, facilitating their use in broader synthetic applications. researchgate.net
Furthermore, the scaffold can undergo fascinating chemical transformations. Studies have shown that 3,8-diazabicyclo[3.2.1]octanes, formed through 1,3-dipolar cycloadditions, can be rearranged into 2,5-diazabicyclo[2.2.2]octane systems via a Wagner–Meerwein rearrangement. acs.org This ability to convert one bicyclic system into another highlights the utility of the diazabicyclo[3.2.1]octane core as a versatile intermediate for accessing different and complex molecular frameworks, including tricyclic fused lactone-lactams. acs.org Similarly, azanorbornanic aminyl radicals have been shown to rearrange regioselectively to form 2,8-diazabicyclo[3.2.1]oct-2-ene systems, which are precursors to the 2,8-diheterobicyclo[3.2.1]octane skeleton found in various natural products. unirioja.es
Computational and Spectroscopic Characterization of Diazabicyclo 3.2.1 Octane Systems
Quantum Chemical Analysis of Conformational Features and Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in exploring the conformational landscape of diazabicyclo[3.2.1]octane systems. These studies provide insights into the relative stabilities of different conformers and the energy barriers for their interconversion.
For instance, computational analyses have been employed to investigate the mechanism of ring expansion for the formation of [3.2.1]bicyclic systems. us.es These studies often start from radical intermediates and analyze the competition between different reaction pathways, such as stepwise ring expansion. us.es The conformational preferences of related diazabicyclo[3.2.1]octane derivatives have also been determined through computational studies to rationalize biological activity. researchgate.net In some cases, the calculated structures have been shown to exhibit changes under simulated pressure, which align with experimental observations from X-ray crystallography. researchgate.net
The stability of different isomers can also be predicted. For example, theoretical calculations have been used to compare the stability of dimethyl-substituted 1,5-diazabicyclo[3.1.0]hexane isomers, a related bicyclic system. These analyses, often supported by Natural Bond Orbital (NBO), Atoms in Molecules (AIM), and Interacting Quantum Atoms (IQA) analyses, help in understanding the underlying electronic factors governing stability.
| Computational Method | Application | Key Findings | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Conformational analysis and reaction mechanisms | Determination of preferred conformations and elucidation of ring-expansion pathways. | us.esresearchgate.net |
| Quantum Mechanic Calculations | Elucidation of electronic structure | Comparison of electronic properties with known active compounds to understand structure-activity relationships. | researchgate.net |
| NBO, AIM, IQA Analyses | Analysis of bonding properties and relative stability | Explanation of the relative stability of different isomers based on electronic interactions. |
Spectroscopic Investigations for Structural Elucidation and Mechanistic Insights
Spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are fundamental for the structural characterization of 1,5-diazabicyclo[3.2.1]octane and its derivatives.
NMR Spectroscopy has been extensively used to confirm the structure of newly synthesized diazabicyclo[3.2.1]octane systems. For example, the appearance of specific signals in the 1H NMR spectrum, such as the imine-type proton in a 2,8-diazabicyclo[3.2.1]oct-2-ene system, provides unambiguous proof of the ring-expanded structure. us.es Similarly, 13C NMR, in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps in assigning carbon environments. us.es High-field NMR analysis has also been used to support the results of computational modeling studies on the conformational preferences of these compounds. researchgate.net The chemical shifts and coupling constants observed in NMR spectra are highly sensitive to the stereochemistry of the bicyclic framework. acs.org
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in the molecule. For instance, the presence of characteristic absorption bands can confirm the formation of specific derivatives. sci-hub.se
| Spectroscopic Technique | Compound Type | Characteristic Signals/Bands | References |
|---|---|---|---|
| 1H NMR | 2,8-Diazabicyclo[3.2.1]oct-2-ene | Imine-type proton signal at ~7.66 ppm. | us.es |
| 13C NMR | 2,8-Diazabicyclo[3.2.1]oct-2-ene | Imine carbon signal at ~162.3 ppm. | us.es |
| IR Spectroscopy | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione | C=O stretching frequencies for the imide group at 1724 and 1673 cm-1. | sci-hub.se |
Molecular Modeling and Docking Simulations for Intermolecular Interaction Studies
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interactions between diazabicyclo[3.2.1]octane derivatives and biological targets. These methods are crucial in drug discovery and development for understanding structure-activity relationships (SAR).
Docking studies have been performed to predict the binding modes of diazabicyclo[3.2.1]octane analogues within the active sites of proteins. researchgate.net For example, in the development of HIV-1 inhibitors, docking calculations helped to hypothesize the binding mode of a diazabicyclo[3.2.1]octane-containing analogue of maraviroc. researchgate.net These studies can reveal critical interactions, such as hydrogen bonds between the protonated diazabicyclo[3.2.1]octane moiety and specific amino acid residues of the target protein. mdpi.com
Furthermore, molecular modeling can be used to determine the preferred conformations of these molecules and correlate them with their biological activity. acs.org By comparing the conformations of active compounds with inactive ones, researchers can develop pharmacophore models that describe the essential three-dimensional arrangement of functional groups required for binding.
| Application | Target/System | Key Insights | References |
|---|---|---|---|
| Binding Mode Prediction | CCR5 (HIV-1 co-receptor) | Predicted the interaction of a diazabicyclo[3.2.1]octane analogue with the receptor. | researchgate.net |
| Structure-Activity Relationship (SAR) Studies | Neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) | Supported the hypothesis that longer pharmacophoric distances are compatible with high affinity. | acs.org |
| Elucidation of Critical Interactions | KRAS-G12D | Revealed hydrogen bonds between the protonated diazabicyclo[3.2.1]octane moiety and key residues. | mdpi.com |
Future Directions and Emerging Research Avenues for 1,5 Diazabicyclo 3.2.1 Octane
Innovations in Green and Sustainable Synthetic Methodologies
Key areas of innovation include the development of cascade reactions, which allow for the formation of multiple chemical bonds in a single sequence without isolating intermediates. This approach is a powerful tool for rapidly building molecular complexity from simple starting materials. eurekalert.org For instance, chemists have developed cascade reactions involving trifluoroacetylchromenes and homopiperazine (B121016) to synthesize novel 1,5-diazabicyclo[3.2.1]octanes. eurekalert.org Another promising green approach is organocatalysis, which uses small organic molecules as catalysts instead of traditional metal-based catalysts, thereby reducing the ecological impact. mdpi.com
Protecting-group-free (PGF) synthesis represents a significant strategic innovation, enhancing efficiency by avoiding the steps of introducing and removing protecting groups. researchgate.net Furthermore, mechanochemistry, which uses mechanical force to induce chemical reactions, offers advantages such as reduced reaction times, lower solvent usage, and simplified purification procedures. acs.org The use of sustainable, bio-based solvents like Cyrene is also being explored to replace common, more toxic solvents in synthetic protocols. rsc.orgmdpi.com
| Synthetic Strategy | Key Advantages | Relevant Research Context |
| Cascade Reactions | Increased molecular complexity from simple precursors in a single step. eurekalert.org | Synthesis of novel diazabicyclo[3.2.1]octanes from trifluoroacetylchromenes and homopiperazine. eurekalert.org |
| Organocatalysis | Reduces reliance on metal catalysts, minimizing ecological impact. mdpi.com | Applied to the synthesis of various bicyclo[3.2.1]octane frameworks. mdpi.com |
| Mechanochemistry | Decreased reaction times, solvent use, and byproducts. acs.org | Sustainable synthesis of biologically active compounds. acs.org |
| Bio-based Solvents | Replacement of toxic solvents with greener alternatives like Cyrene. rsc.orgmdpi.com | Used in various organic reactions, including N-alkylation and amide synthesis. mdpi.com |
| Protecting-Group-Free (PGF) Synthesis | Improves efficiency by eliminating protection/deprotection steps. researchgate.net | Enables more direct and efficient total synthesis of complex natural products. researchgate.net |
Expanding the Scope of Bioactive Applications Through Rational Design
The inherent structural rigidity of the 1,5-diazabicyclo[3.2.1]octane scaffold makes it an excellent template for the rational design of new bioactive molecules. This fixed conformation allows for the precise spatial orientation of functional groups, which is a key advantage in designing drugs that can interact specifically with biological targets. unife.it
Researchers are actively exploring the potential of this compound derivatives in a wide range of therapeutic areas. Initial studies have pointed towards potential antimalarial and antidiabetic activities. eurekalert.org The scaffold is also being investigated for its interaction with neurotransmitter receptors, potential antimicrobial properties, and effects on cardiovascular health. ontosight.ai Its presence in natural alkaloids like atropine (B194438) and cocaine highlights its pharmacological relevance. researchgate.net
A significant area of application is in the design of peptidomimetics, where the rigid bicyclic structure is used to mimic the secondary structures of peptides, which can be crucial for biological activity. researchgate.net More recently, the this compound moiety has been incorporated into Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins. researchgate.net Docking studies have shown that the protonated 3,8-diazabicyclo[3.2.1]octane moiety can form critical hydrogen bonds with target proteins. researchgate.net Additionally, derivatives have shown potent activity as β-lactamase inhibitors, which are crucial for overcoming antibiotic resistance. acs.orggoogle.com
| Application Area | Design Strategy | Example / Finding |
| Antidiabetic/Antimalarial | Synthesis of analogues for biological screening. | New derivatives are being planned for evaluation of antidiabetic activity. eurekalert.org |
| Neuropharmacology | Modification of the scaffold to target neurotransmitter receptors. | Derivatives studied for potential influence on neurological functions. ontosight.ai |
| Peptidomimetics | Using the rigid framework to mimic peptide secondary structures. researchgate.net | The scaffold orients side chains to imitate natural peptide conformations. researchgate.net |
| PROTACs | Incorporation as a linker component in hetero-bivalent molecules. researchgate.net | The diazabicyclooctane moiety forms key hydrogen bonds with target proteins. researchgate.net |
| β-Lactamase Inhibitors | Synthesis of derivatives to inhibit bacterial resistance enzymes. | Avibactam, a derivative, is a recognized β-lactamase inhibitor. acs.orggoogle.com |
Advanced Characterization Techniques for Deeper Mechanistic Understanding
A thorough understanding of the reaction mechanisms involved in the synthesis and modification of 1,5-diazabicyclo[3.2.1]octanes is crucial for optimizing reaction conditions and designing novel derivatives. Advanced characterization techniques are indispensable for this purpose.
While standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are fundamental for confirming the structure and purity of these compounds, they are often insufficient for elucidating complex reaction pathways on their own. sciforum.netontosight.ai The transient nature of reaction intermediates makes their experimental detection particularly challenging. sciforum.net
To overcome these limitations, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool. sciforum.netacs.orgresearchgate.net DFT calculations allow researchers to model reaction pathways, investigate the stability of intermediates and transition states, and rationalize the observed regio- and stereoselectivity of reactions like 1,3-dipolar cycloadditions. acs.orgresearchgate.net For instance, DFT studies have been used to assess the feasibility of rearrangement mechanisms, such as the conversion of diazabicyclo[3.2.1]octanes into diazabicyclo[2.2.2]octanes. acs.orgnih.gov X-ray diffraction analysis provides definitive structural information for crystalline compounds, helping to confirm the outcomes of these complex reactions. researchgate.net The integration of these advanced computational and analytical methods provides a much deeper mechanistic insight, guiding future synthetic efforts.
| Technique | Application in this compound Research | Key Insights Gained |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, transition state analysis. acs.orgresearchgate.net | Understanding the regio- and stereoselectivity of cycloaddition reactions and assessing rearrangement pathways. acs.orgresearchgate.net |
| NMR Spectroscopy | Structural characterization of products and intermediates. sciforum.netnih.gov | Confirmation of bicyclic core structure and stereochemistry. nih.gov |
| X-ray Diffraction | Definitive determination of solid-state molecular structure. researchgate.net | Characterization of new 1,5-diazabicyclo[3.1.0]hexane derivatives. researchgate.net |
| Mass Spectrometry (MS) | Confirmation of molecular weight and fragmentation patterns. ontosight.ai | Essential for verifying the identity of synthesized compounds. ontosight.ai |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
